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Compound of Interest

Compound Name: Ceftizoxime

Cat. No.: B193995 Get Quote

These comprehensive application notes and protocols are designed for researchers, scientists,

and drug development professionals involved in the quantification of Ceftizoxime using High-

Performance Liquid Chromatography (HPLC). This document provides a detailed, step-by-step

guide for method development, validation, and execution of a stability-indicating assay.

Introduction
Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity

against both Gram-positive and Gram-negative bacteria. Accurate and precise quantification of

Ceftizoxime in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety,

efficacy, and quality. This document outlines a robust HPLC method for this purpose,

developed and validated in accordance with International Council for Harmonisation (ICH)

guidelines.

Principle of the Method
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with

UV detection to separate and quantify Ceftizoxime. The separation is achieved on a C18

stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g.,

methanol or acetonitrile) and an aqueous buffer. The analyte is detected by its absorbance in

the UV region, and the peak area is proportional to the concentration of Ceftizoxime in the

sample.
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Experimental Protocols
Materials and Reagents

Ceftizoxime Sodium reference standard

HPLC grade Methanol

HPLC grade Acetonitrile

HPLC grade water

Potassium dihydrogen phosphate (analytical grade)

Orthophosphoric acid (analytical grade)

Hydrochloric acid (analytical grade)

Sodium hydroxide (analytical grade)

Hydrogen peroxide (30%, analytical grade)

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following are typical

chromatographic conditions:
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Parameter Recommended Conditions

HPLC Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase Methanol : Water (70:30, v/v)[1]

Flow Rate 1.0 mL/min[1]

Injection Volume 20 µL

Column Temperature Ambient (25 °C)[1]

Detection Wavelength 310 nm[1]

Run Time 10 minutes

Note: These conditions can be optimized based on the specific column and system used to

achieve optimal separation and peak shape.

Preparation of Solutions
Mobile Phase Preparation: Mix methanol and water in a 70:30 ratio, filter through a 0.45 µm

membrane filter, and degas for 15 minutes in an ultrasonic bath.[1]

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ceftizoxime Sodium

reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to

volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to achieve concentrations in the desired linear range

(e.g., 1-50 µg/mL).

Sample Preparation (for dosage forms): For a formulation labeled to contain 1 g of

Ceftizoxime, dissolve the contents of the vial in 100 mL of mobile phase. Further dilute an

aliquot of this solution with the mobile phase to obtain a final concentration within the

calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability
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Before sample analysis, the chromatographic system must meet the following system suitability

criteria:

Parameter Acceptance Criteria

Tailing Factor (Asymmetry Factor) ≤ 2.0

Theoretical Plates ≥ 2000

Relative Standard Deviation (RSD) for replicate

injections
≤ 2.0%

Quantification
Inject the standard solutions and the sample solution into the HPLC system. The concentration

of Ceftizoxime in the sample is calculated using the peak area from the chromatogram and the

calibration curve generated from the standard solutions.

Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability

for the intended purpose.[2] The key validation parameters are summarized below.
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Validation Parameter Description Acceptance Criteria

Specificity

The ability to assess the

analyte unequivocally in the

presence of components that

may be expected to be

present.

The peak for Ceftizoxime

should be well-resolved from

any degradation products or

excipients.

Linearity

The ability to obtain test results

that are directly proportional to

the concentration of the

analyte.

Correlation coefficient (r²) ≥

0.999

Accuracy

The closeness of the test

results obtained by the method

to the true value.

% Recovery between 98.0%

and 102.0%

Precision

The degree of agreement

among individual test results

when the procedure is applied

repeatedly to multiple

samplings of a homogeneous

sample.

RSD ≤ 2.0% for repeatability

and intermediate precision.

Limit of Detection (LOD)

The lowest amount of analyte

in a sample that can be

detected but not necessarily

quantitated as an exact value.

Typically calculated as 3.3 *

(standard deviation of the

response / slope of the

calibration curve).[3]

Limit of Quantification (LOQ)

The lowest amount of analyte

in a sample that can be

quantitatively determined with

suitable precision and

accuracy.

Typically calculated as 10 *

(standard deviation of the

response / slope of the

calibration curve).[3]
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Robustness

A measure of the method's

capacity to remain unaffected

by small, but deliberate

variations in method

parameters.

The system suitability

parameters should be met,

and the assay results should

not be significantly affected by

minor changes in flow rate,

mobile phase composition, etc.

Forced Degradation Studies (Stability-Indicating
Assay)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the

HPLC method.[4][5] These studies involve subjecting the drug substance to various stress

conditions to produce degradation products.

Protocol for Forced Degradation
Prepare a stock solution of Ceftizoxime at a concentration of 1000 µg/mL. Subject this solution

to the following stress conditions:

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 80°C for 6

hours.[6] Neutralize with 0.1 N NaOH before injection.

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 80°C for

30 minutes.[6] Neutralize with 0.1 N HCl before injection.

Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at

room temperature for 24 hours.

Thermal Degradation: Heat the solid drug substance in a hot air oven at 105°C for 24 hours.

Dissolve the stressed powder in the mobile phase to the target concentration.

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.

Dissolve the stressed powder in the mobile phase to the target concentration.

After exposure, dilute the stressed samples with the mobile phase to a suitable concentration

and inject them into the HPLC system. The chromatograms should show adequate separation
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of the Ceftizoxime peak from the peaks of any degradation products.

Data Presentation
Table 1: Summary of Chromatographic Conditions and
System Suitability Results

Parameter Value

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase Methanol : Water (70:30, v/v)[1]

Flow Rate 1.0 mL/min[1]

Detection Wavelength 310 nm[1]

Retention Time of Ceftizoxime ~ 2.21 min[1]

Tailing Factor 1.2

Theoretical Plates 3500

RSD of Peak Area (n=6) 0.8%

Table 2: Linearity Data for Ceftizoxime
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Concentration (µg/mL) Peak Area

1 15234

5 76170

10 152340

20 304680

30 457020

40 609360

50 761700

Slope 15234

Intercept 50

Correlation Coefficient (r²) 0.9998

Table 3: Results of Forced Degradation Studies

Stress Condition
% Degradation of
Ceftizoxime

Number of
Degradation Peaks

Resolution
(Ceftizoxime and
nearest peak)

Acid Hydrolysis (0.1 N

HCl, 80°C, 6h)
18.5% 2 2.5

Base Hydrolysis (0.1

N NaOH, 80°C,

30min)

25.2% 3 2.1

Oxidative (30% H₂O₂,

RT, 24h)
15.8% 1 3.0

Thermal (105°C, 24h) 8.1% 1 2.8

Photolytic (UV light,

24h)
12.3% 2 2.3

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations

Start: Define Analytical Objective
(Quantification of Ceftizoxime)

Literature Review &
Method Scouting

Initial Method Development

Method OptimizationSelect Column
(e.g., C18)

Select Mobile Phase
(e.g., MeOH:H2O)

Select Detector & Wavelength
(e.g., UV @ 310nm)

Method Validation
(ICH Guidelines)Flow Rate Mobile Phase Ratio Temperature

Forced Degradation Studies

Specificity Test

Stability-Indicating Method Established

Routine Analysis

End

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b193995?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: HPLC Method Development and Validation Workflow.
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Caption: Key Parameters for HPLC Method Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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